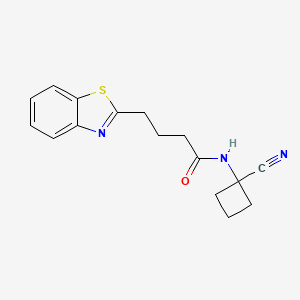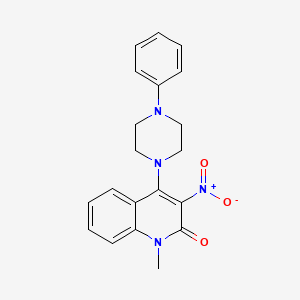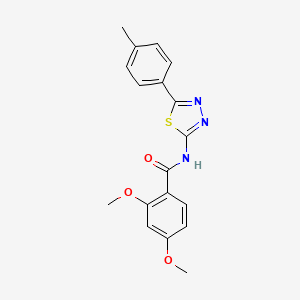![molecular formula C24H20O5 B2919907 3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one CAS No. 610751-95-6](/img/structure/B2919907.png)
3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one, also known as DMC, is a flavonoid compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is derived from natural sources such as plants and has been synthesized in the laboratory for further study.
科学的研究の応用
Synthesis and Characterization
A study by Alonzi et al. (2014) involved synthesizing and characterizing novel polystyrene-supported TBD catalysts. These catalysts were used in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones for synthesizing various chromen-2-one derivatives, including Warfarin analogues. The study highlighted high conversion yields and the potential for reuse of these catalysts in similar synthetic processes (Alonzi et al., 2014).
Molecular Docking and Structural Analyses
Research by Sert et al. (2018) conducted molecular docking, Hirshfeld surface, and structural analyses on novel hybrid compounds containing pyrazole and coumarin cores. This study provided insights into the molecular structure and interactions of similar chromen-2-one compounds (Sert et al., 2018).
Antibacterial and Antimicrobial Activities
A study by Behrami and Dobroshi (2019) synthesized and tested the antibacterial activity of various 4-hydroxy-chromen-2-one derivatives. The research aimed to develop novel organic compounds with high antibacterial activity (Behrami & Dobroshi, 2019).
Phototransformation Studies
Khanna et al. (2015) explored the phototransformation of certain chromenones, which led to the production of tetracyclic scaffolds. This study contributes to understanding the behavior of chromen-4-one compounds under UV light exposure (Khanna et al., 2015).
Synthesis of Crown Ethers
Bulut and Erk (2001) reported on the synthesis of chromenone-crown ethers. This research contributes to the understanding of the synthesis and potential applications of chromenone derivatives in the field of supramolecular chemistry (Bulut & Erk, 2001).
特性
IUPAC Name |
3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-17-9-7-16(8-10-17)14-28-18-11-12-20-23(13-18)29-15-21(24(20)25)19-5-3-4-6-22(19)27-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNQUFMSVXSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2919826.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)
![3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2919829.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2919840.png)

![7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2919847.png)